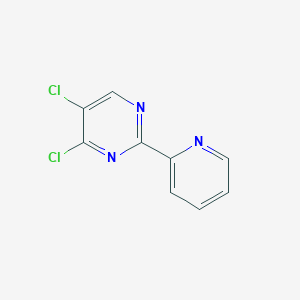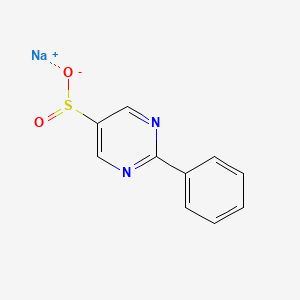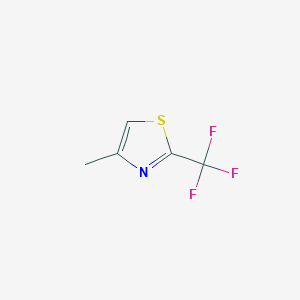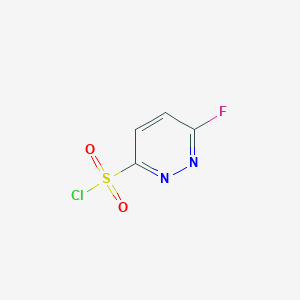
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-(2-Hydroxypropan-2-yl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boronic alcohols.
科学的研究の応用
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a building block for designing biologically active molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond.
類似化合物との比較
Similar Compounds
4-Pyridineboronic acid: Similar in structure but lacks the hydroxypropan-2-yl group.
4-Pyridinylboronic acid pinacol ester: Contains a pinacol ester group instead of the hydroxypropan-2-yl group.
2-Methylpyridine-4-boronic acid: Has a methyl group instead of the hydroxypropan-2-yl group.
Uniqueness
(2-(2-Hydroxypropan-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications.
特性
分子式 |
C8H12BNO3 |
|---|---|
分子量 |
181.00 g/mol |
IUPAC名 |
[2-(2-hydroxypropan-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-8(2,11)7-5-6(9(12)13)3-4-10-7/h3-5,11-13H,1-2H3 |
InChIキー |
KNTNQMJSIOKMSF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C(C)(C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)

![Endo-methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12956870.png)


![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)



![4-Fluorodibenzo[b,d]furan-1-ol](/img/structure/B12956931.png)
